molecular formula C10H8N2O B189393 6-Phenylpyridazin-3(2H)-one CAS No. 2166-31-6

6-Phenylpyridazin-3(2H)-one

Cat. No.: B189393
CAS No.: 2166-31-6
M. Wt: 172.18 g/mol
InChI Key: IJUIPRDMWWBTTQ-UHFFFAOYSA-N
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Description

6-Phenylpyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring with a phenyl group attached at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Phenylpyridazin-3(2H)-one can be synthesized through several methods. One common approach involves the oxidation of 4-arylmethyl-6-phenylpyridazin-3(2H)-ones using sodium dichromate in glacial acetic acid . Another method includes the reaction of 6-phenyl-4,5-dihydropyridazin-3(2H)-ones with excess thionyl chloride under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of this compound for various research and development purposes.

Chemical Reactions Analysis

Types of Reactions

6-Phenylpyridazin-3(2H)-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium dichromate in glacial acetic acid.

    Substitution: Hydrazine hydrate, hydroxylamine hydrochloride.

    Chlorination: Phosphorus oxychloride.

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Phenylpyridazin-3(2H)-one and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as phosphodiesterase-III inhibitors, leading to positive inotropic effects in heart muscles and vasodilation in blood vessels . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

6-Phenylpyridazin-3(2H)-one can be compared with other pyridazinone derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyridazinone derivatives.

Properties

IUPAC Name

3-phenyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-10-7-6-9(11-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUIPRDMWWBTTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176043
Record name 6-Phenylpyridazin-3(2H)-one
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Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2166-31-6
Record name 6-Phenyl-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2166-31-6
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Record name 3-Phenyl-6-pyridazone
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Record name 2166-31-6
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Record name 6-Phenylpyridazin-3(2H)-one
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Record name 6-phenylpyridazin-3(2H)-one
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Record name 3-PHENYL-6-PYRIDAZONE
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Synthesis routes and methods I

Procedure details

19.6 g (162.95 mmol) of 1-phenylethanone and 5 g (54.32 mmol) of oxoacetic acid monohydrate were stirred at 100° C. for 2 hours. The reaction solution was then cooled to 40° C., and 20 ml of water and 4 ml of ammonia were added. The mixture was then extracted twice with 50 ml of dichloromethane. 2.64 ml (53.32 mmol) of hydrazine monohydrate were then added to the aqueous phase, and the mixture was stirred at 100° C. for 2 hours. After the reaction, the reaction solution was cooled to room temperature. The precipitated crystals were filtered off with suction, washed with water and dried in a vacuum drying cabinet at 50° C. overnight. This gave 4.3 g (24.97 mmol, 15% of theory) of the title compound as colorless crystals.
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Synthesis routes and methods II

Procedure details

The following compounds are prepared according to the procedure set forth in Example 1: 6-(4-fluorophenyl)-3(2H)-pyridazinone; 6-(4-chlorophenyl)-3(2H)-pyridazinone; 6-(3,4-dichlorophenyl)-3(2H)-pyridazinone; 6-(3,4-dimethoxyphenyl)-3(2H)-pyridazinone; 6-(3,4-dihydroxyphenyl)-3(2H)-pyridazinone; 6-(4-methylphenyl)-3(2H)-pyridazinone; 6-(4-phenoxyphenyl)-3(2H)-pyridazinone; 5-methyl-6-phenyl-3(2H)-pyridazinone; 5,6-diphenyl-3(2H)-pyridazinone; 4-methyl-6-phenyl-3(2H)-pyridazinone; 2-methyl-6-phenyl-3(2H)-pyridazinone; 2,6-diphenyl-3(2H)-pyridazinone; and 2-benzyl-6-phenyl-3(2H)-pyridazinone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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